4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid
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Overview
Description
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid is an organic compound with the molecular formula C17H18O5 It is a derivative of benzoic acid and features both ethylphenoxy and hydroxybenzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and 2-hydroxybenzoic acid.
Etherification: 4-ethylphenol is reacted with ethylene oxide under basic conditions to form 4-(2-ethylphenoxy)ethanol.
Esterification: The resulting 4-(2-ethylphenoxy)ethanol is then esterified with 2-hydroxybenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The phenolic and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 4-[2-(4-Isopropylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 4-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxybenzoic acid
Uniqueness
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, isopropyl, or chloro analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Properties
CAS No. |
115720-12-2 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[2-(4-ethylphenoxy)ethoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H18O5/c1-2-12-3-5-13(6-4-12)21-9-10-22-14-7-8-15(17(19)20)16(18)11-14/h3-8,11,18H,2,9-10H2,1H3,(H,19,20) |
InChI Key |
YSEWQOJWGCLOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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